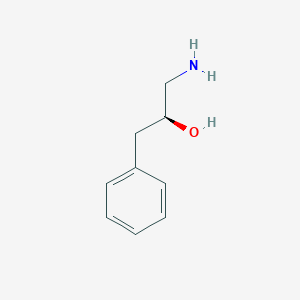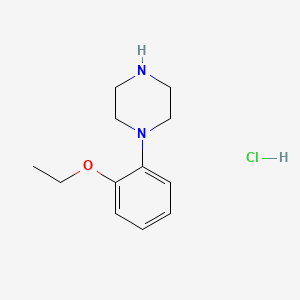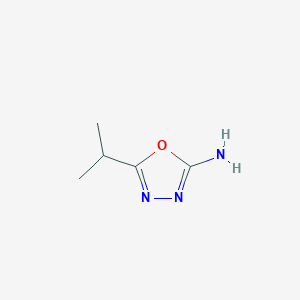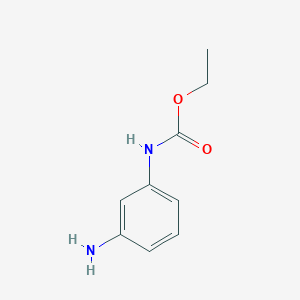
Ethyl (3-aminophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-aminophenyl)carbamate is a compound that is structurally related to a variety of biologically active compounds. While the specific compound "Ethyl (3-aminophenyl)carbamate" is not directly mentioned in the provided papers, there are several closely related compounds that have been synthesized and studied for their biological activities, particularly as antitumor and antimitotic agents. These compounds share a common carbamate group and are often characterized by the presence of an amino group and a phenyl group in their structure.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the preparation of chiral isomers and the exploration of different ring analogues and derivatives. For instance, racemic ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate has been synthesized and its R and S isomers have shown significant differences in potency in biological tests . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in biologically active compounds, has been optimized with a total yield of 81% .
Molecular Structure Analysis
The molecular structure of related carbamate compounds has been elucidated using various analytical techniques. For example, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate was determined to belong to the triclinic space group with a boat conformation for the six-membered ring . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond .
Chemical Reactions Analysis
The chemical reactivity of carbamate compounds can be inferred from the synthesis and modification of their structures. For instance, metabolism studies of ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate in mice led to the formation of hydroxylated and methoxy derivatives . These derivatives were further modified through alkylation and condensation reactions to prepare O-substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate compounds are closely related to their structure and have been characterized using various techniques. The review on ethyl carbamate in foods and beverages highlights its occurrence at low levels in many fermented foods and beverages and its classification as a group 2A carcinogen . The determination of ethyl carbamate levels involves techniques such as gas chromatography coupled to mass spectrometry and high-performance liquid chromatography .
Aplicaciones Científicas De Investigación
Antimitotic Agents
Ethyl (3-aminophenyl)carbamate and its derivatives have been studied for their antimitotic properties. Research by Temple and Rener (1992) found that certain isomers of ethyl carbamates are active in biological systems, with differences in potency between isomers. This study suggests potential applications in cancer treatment, as these compounds interact with cellular tubulin and affect cell division (Temple & Rener, 1992).
Anticancer Agents
Ethyl carbamates have been reported for their cytotoxic activity against experimental neoplasms in mice, as detailed in a study by Temple, Rener, and Comber (1989). This research emphasizes the significance of the carbamate group in these compounds for their anticancer activity (Temple, Rener, & Comber, 1989).
Herbicide Metabolism
Ethyl carbamates are also relevant in the field of agriculture, particularly in the study of herbicide metabolism. Sonawane and Knowles (1971) explored the metabolic fate of ethyl carbamates in rats, shedding light on how these compounds are processed in biological systems, which is crucial for understanding their environmental impact and safety as herbicides (Sonawane & Knowles, 1971).
Food Safety and Environmental Toxicology
Ethyl carbamate has raised concerns as a food and environmental toxicant. Gowd et al. (2018) reviewed its formation in fermented food products and alcoholic beverages, its potential health risks, and strategies to mitigate its presence in food products. This research is critical for food safety and public health (Gowd, Su, Karlovsky, & Chen, 2018).
Immunotoxicity Studies
In the field of toxicology, Cha et al. (2000) investigated the immunotoxicity of ethyl carbamate in mice, particularly focusing on the roles of esterase and cytochrome P450 in its metabolism. This study provides insight into the compound's effects on the immune system and its metabolic pathways (Cha et al., 2000).
Safety And Hazards
Ethyl (3-aminophenyl)carbamate is classified under GHS07 for safety. The hazard statements include H319, which indicates that it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so . It is also classified under Hazard Classifications Eye Irrit. 2 and Storage Class Code 11 - Combustible Solids .
Direcciones Futuras
While specific future directions for Ethyl (3-aminophenyl)carbamate were not found, it’s worth noting that carbamates are commonly utilized to improve agricultural production and protect humans and animals from disease . Therefore, future research may focus on optimizing its use in these areas while minimizing potential health risks.
Propiedades
IUPAC Name |
ethyl N-(3-aminophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBBETISFVCGIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513537 |
Source


|
| Record name | Ethyl (3-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-aminophenyl)carbamate | |
CAS RN |
68621-73-8 |
Source


|
| Record name | Ethyl (3-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

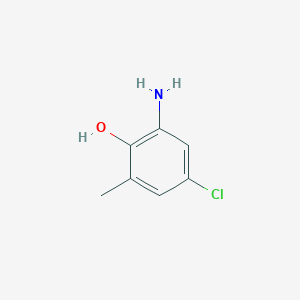

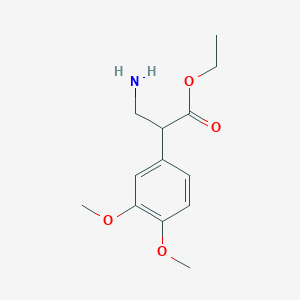
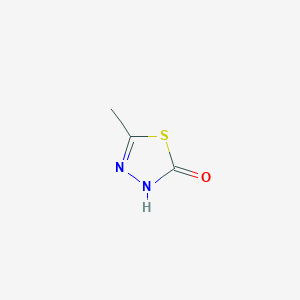
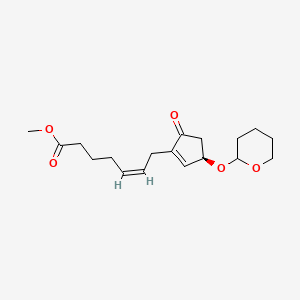

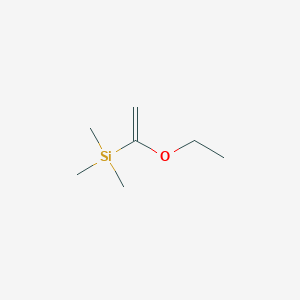
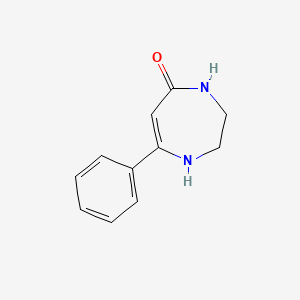

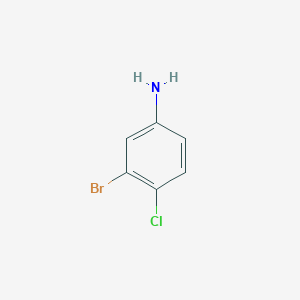
![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)
